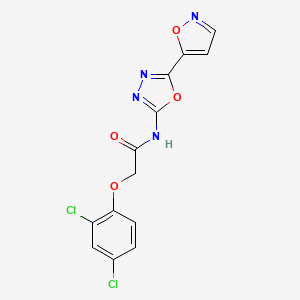

2-(2,4-dichlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2,4-dichlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring an oxygen and two nitrogen atoms in a five-membered ring. This class of compounds is known for its diverse pharmacological properties and is often explored for potential therapeutic applications.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves the conversion of aromatic acids into esters, followed by the formation of hydrazides and subsequent cyclization to yield the oxadiazole core. For instance, a series of 5-substituted-1,3,4-oxadiazole derivatives were synthesized by reacting the corresponding esters with hydrazine, followed by cyclization and final substitution with various electrophiles to obtain the target compounds . Another synthesis pathway involves the esterification of chlorophenoxyacetic acid, hydrazide formation, and ring closure with carbon disulfide to yield the oxadiazole core, which is then further substituted to achieve the desired derivatives .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The spatial arrangement of substituents around this core can significantly influence the compound's biological activity. For example, the structure of N-substituted acetamides with a halophenyl group attached to the oxadiazole ring was found to be V-shaped, with intermolecular interactions contributing to the formation of a 3-D array .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is often explored in the context of their potential biological activities. For instance, the S-alkylation of oxadiazole-thiones with chloroacetamides is a common reaction used to introduce various substituents and modify the compound's properties . The introduction of different functional groups can lead to a wide range of biological activities, including antibacterial and antioxidant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure and the nature of their substituents. These compounds often exhibit significant biological activity, such as acetylcholinesterase inhibition, antibacterial effects, and antioxidant properties . The specific properties of "2-(2,4-dichlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide" would depend on its precise molecular structure, which could be elucidated through techniques like NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Chlorophenols in Waste Incineration : Chlorophenols, similar in structure to the queried compound, have been identified as precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration. Research has focused on understanding the formation pathways and environmental fate of these compounds, highlighting the role of incomplete combustion and chemical transformations that lead to persistent organic pollutants (Peng et al., 2016).

Herbicide Toxicity and Environmental Distribution : The environmental behavior of herbicides related to 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively reviewed, with studies indicating widespread distribution and potential toxic effects on non-target organisms. These insights are crucial for understanding the impact of similar compounds on agricultural and natural ecosystems (Zuanazzi et al., 2020).

Oxadiazole Derivatives' Therapeutic Applications : The 1,3,4-oxadiazole ring, part of the chemical structure , has been highlighted for its presence in synthetic molecules with a wide range of bioactivities. This research outlines the development and application of 1,3,4-oxadiazole-based compounds across medicinal chemistry, offering insights into their potential therapeutic worth (Verma et al., 2019).

Microbial Degradation

Biodegradation of Herbicides : The role of microorganisms in the degradation of herbicides like 2,4-D, which shares a functional group with the compound , has been reviewed. This work highlights the environmental persistence of such herbicides and the potential of microbial processes for their remediation, emphasizing the need for understanding microbial interactions with similar complex molecules (Magnoli et al., 2020).

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4O4/c14-7-1-2-9(8(15)5-7)21-6-11(20)17-13-19-18-12(22-13)10-3-4-16-23-10/h1-5H,6H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQYFJUYXBRZPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)